Product packaging for (S)-BOC-2-Chloro-5-pyridylalanine(Cat. No.:CAS No. 1241681-27-5)

(S)-BOC-2-Chloro-5-pyridylalanine

Cat. No.: B2984537
CAS No.: 1241681-27-5
M. Wt: 300.74
InChI Key: ANKIRQAIQPGNLW-VIFPVBQESA-N
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Description

(S)-BOC-2-Chloro-5-pyridylalanine is a useful research compound. Its molecular formula is C13H17ClN2O4 and its molecular weight is 300.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17ClN2O4 B2984537 (S)-BOC-2-Chloro-5-pyridylalanine CAS No. 1241681-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKIRQAIQPGNLW-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Expanding Landscape of Unnatural Amino Acids in Contemporary Organic Chemistry

For decades, the 20 proteinogenic amino acids were the primary building blocks for chemists. However, the deliberate incorporation of unnatural amino acids (UAAs) into peptide and protein structures has opened up a vast new chemical space with unprecedented possibilities. pitt.edursc.org These novel building blocks, not found in the genetic code of organisms, offer a powerful toolkit to modulate the properties of peptides, enhancing their stability, potency, and conformational characteristics. researchgate.netenamine.net The ability to introduce functionalities not present in natural amino acids has been a major breakthrough, enabling the synthesis of molecules with tailored biological activities. pitt.eduresearchgate.net

The synthesis of UAAs has become a highly active area of research, with chemists developing innovative methods to create these unique molecules. researchgate.netbioascent.com These synthetic strategies often involve multi-step processes and the use of advanced catalytic systems to achieve high enantiopurity. acs.org The growing availability of a diverse array of UAAs is fueling advancements in drug discovery, materials science, and chemical biology. bioascent.comchemrxiv.org

Strategic Importance of Halogenated Pyridylalanines As Non Canonical Amino Acid Building Blocks

Within the broad class of unnatural amino acids, halogenated pyridylalanines hold a special place due to the unique properties conferred by the halogen atom and the pyridine (B92270) ring. The introduction of a halogen, such as chlorine, can significantly alter the electronic and steric properties of the amino acid side chain. nih.gov This can lead to enhanced binding affinity to biological targets and improved resistance to metabolic degradation. researchgate.net

The pyridine ring, a heterocyclic aromatic structure, introduces a distinct set of features. It can participate in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition and the stabilization of specific peptide conformations. psu.edu The nitrogen atom in the pyridine ring can also act as a coordination site for metal ions, opening up possibilities for the design of novel catalysts and imaging agents. The combination of a halogen and a pyridine ring in a single amino acid scaffold, as seen in halogenated pyridylalanines, provides a powerful tool for fine-tuning the properties of peptides and peptidomimetics. nih.govnih.gov

Positioning S Boc 2 Chloro 5 Pyridylalanine Within the Field of Peptide and Peptidomimetic Design

Enantioselective Synthesis Strategies for Substituted Pyridylalanines

Asymmetric catalytic hydrogenation represents a highly efficient method for producing chiral α-amino acids from prochiral dehydroamino acid precursors. ajchem-b.comuclm.es The application of this method to pyridylalanine synthesis requires addressing the potential for the pyridine (B92270) nitrogen to coordinate with and deactivate the metal catalyst.

A successful strategy to circumvent this issue involves the temporary oxidation of the pyridine ring to its N-oxide form prior to hydrogenation. acs.orgnih.gov This modification prevents catalyst inhibition and enables effective asymmetric reduction. For instance, (2-pyridyl)dehydroamino acid derivatives have been converted to their corresponding N-oxides and subsequently hydrogenated using a chiral rhodium complex, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄. acs.orgnih.gov After the stereoselective hydrogenation, the N-oxide is readily reduced back to the pyridine functionality. This sequence has yielded substituted pyridylalanines with enantiomeric excesses (ee) of 80–83%, a methodology that proved crucial in the total synthesis of the antitumor antibiotic L-azatyrosine, where an ee of over 96% was achieved after purification. acs.orgnih.gov

Table 1: Asymmetric Hydrogenation of Pyridyl Dehydroamino Acid N-Oxides

SubstrateCatalystEnantiomeric Excess (ee)ProductReference
(2-Pyridyl)dehydroamino acid N-oxide derivatives(R,R)-[Rh(Et-DUPHOS)(COD)]BF₄80-83%(2-Pyridyl)alanine derivatives acs.orgnih.gov

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral molecules. nih.gov Enzymes operate under mild conditions and can provide access to enantiomerically pure amino acids through methods like stereoselective hydroamination or kinetic resolution of racemic mixtures. researchgate.net

Phenylalanine Ammonia (B1221849) Lyase (PAL) is a powerful biocatalyst for the asymmetric synthesis of L-phenylalanine and its analogues. acs.org It facilitates the direct, anti-Michael addition of ammonia across the double bond of an arylacrylic acid. acs.org This reaction is highly attractive due to its perfect atom economy, cofactor-free mechanism, and avoidance of complex protection/deprotection steps. acs.orgacs.org

A highly effective one-pot, two-step "telescopic" strategy has been developed for the synthesis of various ring-substituted L-pyridylalanines. acs.orgresearchgate.net This process starts with a Knoevenagel-Doebner condensation between a substituted pyridylaldehyde and malonic acid to generate a pyridylacrylic acid intermediate. researchgate.net Without isolation, this intermediate is then subjected to an enantioselective hydroamination reaction catalyzed by PAL from Anabaena variabilis. acs.orgacs.orgmanchester.ac.uk This chemoenzymatic route has proven to be robust, affording a wide range of L-pyridylalanine analogues with high conversions (88-95%) and exceptional enantiopurity (>99% ee). nih.gov In cases where initial enantiopurity is lower, a subsequent chemo-enzymatic deracemization step can be employed to enhance the final product to >99% ee. acs.org

Table 2: PAL-Mediated Synthesis of L-Pyridylalanine Analogues

Enzyme SourceReaction TypeConversionEnantiomeric Excess (ee)Reference
Anabaena variabilisOne-pot Knoevenagel condensation & hydroamination88-95%>99% acs.orgnih.govresearchgate.net
Petroselinum crispumHydroamination60-75% isolated yieldNot reported acs.org

Kinetic resolution remains a fundamental and widely used technique for separating enantiomers from a racemic starting material. This method relies on an enzyme that selectively reacts with one enantiomer, leaving the other unreacted and thus allowing for their separation.

Proteases, such as α-chymotrypsin (α-CT), are particularly effective for this purpose. acs.org A well-established chemoenzymatic route for preparing optically pure pyridylalanine derivatives involves the α-CT-catalyzed enantioselective hydrolysis of a racemic N-acetylated amino acid methyl ester. researchgate.net This process yields the unreacted D-amino acid ester and the hydrolyzed L-amino acid, both in high enantiomeric purity (>98% ee for the 3-pyridylalanine derivative). researchgate.net Other hydrolases, including subtilisin, have also been employed in the resolution of racemic pyridylalanine esters. acs.org Furthermore, the enzymatic resolution of racemic β-(3-pyridyl)-DL-alanine ethyl esters has been demonstrated as a viable path to the separated D- and L-amino acids. researchgate.net

Table 3: Enzymatic Kinetic Resolution of Pyridylalanine Derivatives

EnzymeSubstrateProductsEnantiomeric Excess (ee)Reference
α-Chymotrypsin (α-CT)Racemic N-acetyl-3-pyridylalanine methyl ester(D)-N-acetyl-3-pyridylalanine methyl ester & (L)-N-acetyl-3-pyridylalanine>98% researchgate.net
SubtilisinRacemic pyridylalanine esters(D)-pyridylalanine ester & (L)-pyridylalanine35-45% practical yield acs.org

The use of chiral auxiliaries is a classical and powerful strategy in asymmetric synthesis. nih.govwikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into an achiral substrate to direct the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered. wikipedia.orgdu.ac.in

The Schöllkopf method, first reported in 1981, provides a robust and reliable route to a wide variety of enantiomerically pure α-amino acids. wikipedia.org The strategy is based on the asymmetric alkylation of a chiral bis-lactim ether, commonly known as Schöllkopf's auxiliary ((2S)-(+)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine), which is derived from the cyclic dipeptide of glycine (B1666218) and (L)-valine. wikipedia.orglmaleidykla.lt

The synthetic sequence involves the deprotonation of the glycine unit using a strong base, such as n-butyllithium (n-BuLi), to form a planar aza-enolate. wikipedia.orgnih.gov The bulky isopropyl group of the valine-derived auxiliary sterically hinders one face of this enolate, forcing an incoming electrophile (like a 2-chloro-5-(halomethyl)pyridine) to attack from the less hindered face. wikipedia.org This diastereoselective alkylation is the key stereochemistry-defining step. The synthesis is completed by mild acidic hydrolysis, which cleaves the adduct to release the target α-amino acid ester in high optical purity and the recoverable valine methyl ester. wikipedia.org This methodology has been broadly applied for the synthesis of β-heteroaromatic-substituted alanines, consistently delivering enantiomeric excesses greater than 95% ee. wikipedia.orglmaleidykla.lt

Table 4: Asymmetric Synthesis using Schöllkopf's Auxiliary

Chiral AuxiliaryKey Reaction StepStereoselectivityTypical Enantiomeric Excess (ee)Reference
(2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazineDiastereoselective alkylation of lithiated aza-enolateHigh, controlled by steric hindrance>95% wikipedia.orglmaleidykla.lt

Palladium-Catalyzed Cross-Coupling Reactions for Pyridylalanine Scaffold Construction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nobelprize.org Their application in the synthesis of pyridylalanine derivatives is well-established, offering mild and functional-group-tolerant conditions suitable for complex molecules. researchgate.netresearchgate.netpsu.edu

A prevalent strategy involves the coupling of a serine-derived organozinc reagent with a suitably substituted halopyridine. researchgate.netpsu.edu This approach, a variation of the Negishi coupling, allows for the direct introduction of the pyridine ring onto the amino acid backbone. The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetallation with the organozinc reagent, and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.org

Research has demonstrated the viability of this method for a range of pyridylalanines. For instance, serine-derived organozinc reagents have been successfully coupled with various halopyridines, including 2-bromopyridine (B144113) and 2,5-dibromopyridine, in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride. psu.edu The reliability and versatility of these reactions have made them integral to the synthesis of complex, biologically active compounds. nobelprize.org

ReactantsCatalystProductYieldReference
Serine-derived organozinc reagent + 2,5-dibromopyridineBis(triphenylphosphine)palladium(II) dichlorideProtected 5-bromo-2-pyridylalanine54% psu.edu
Serine-derived organozinc reagent + 2-bromopyridinePalladium catalystProtected 2-pyridylalanine- psu.edu
1,1-dichloroalkenes + triarylbismuth reagentsPalladium catalystDiarylalkynes- researchgate.net

Photoredox Catalysis in Heteroaryl Amino Acid Synthesis

Visible-light photoredox catalysis has emerged as a powerful and scalable technology for the synthesis of heteroaryl amino acids. nih.govrsc.orgrsc.org This approach circumvents the need for harsh reaction conditions often associated with traditional methods, providing a robust system for preparing a diverse array of β-heteroaryl α-amino acid derivatives. rsc.orgarkat-usa.orgresearchgate.net The core of this methodology lies in the regiospecific activation of halogenated heterocycles through a single-electron transfer process. nih.govrsc.org

The proposed mechanism typically begins with the excitation of a photosensitizer, such as an iridium complex (e.g., [Ir(ppy)₂(dtbbpy)]PF₆), by visible light (e.g., blue LEDs). rsc.org The excited photocatalyst then reduces a halogenated pyridine, leading to the formation of a pyridyl radical and the release of a halide anion. rsc.org This radical intermediate is then poised to react with a suitable coupling partner. rsc.orgresearchgate.net

A highly effective application of photoredox-generated pyridyl radicals is their conjugate addition to dehydroalanine (B155165) (Dha) derivatives. nih.govarkat-usa.orgrsc.org This strategy facilitates the formation of a key Csp²-Csp³ bond, constructing the desired heteroaryl amino acid scaffold. arkat-usa.org The reaction is typically performed in the presence of a stoichiometric reductant, such as a Hantzsch ester, which regenerates the photocatalyst and participates in the reduction of the radical adduct intermediate. nih.govrsc.org

A significant advantage of this method is its remarkable regioselectivity, particularly with dihalogenated pyridines. nih.govrsc.org For the synthesis of this compound, a precursor like 2-chloro-5-iodopyridine (B1352245) can be used. The photoredox system selectively activates the more labile carbon-iodine bond, generating the 2-chloro-5-pyridyl radical while leaving the 2-chloro substituent intact. nih.govrsc.org This radical then adds to a BOC-protected dehydroalanine derivative. Subsequent reduction and protonation yield the target protected amino acid. rsc.org This process has been shown to be efficient even on a gram scale, highlighting its practical utility. nih.govrsc.org

Heteroaryl HalideDehydroalanine DerivativeCatalyst / ConditionsProductYieldReference
2-chloro-5-iodopyridineBoc-dehydroalanine methyl ester[Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester, aq. DMSOProtected 2-chloro-5-pyridylalanine83% nih.govrsc.org
2-chloro-3-iodopyridineBoc-dehydroalanine methyl ester[Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester, aq. DMSOProtected 2-chloro-3-pyridylalanine73% nih.govrsc.org
2-chloro-4-iodopyridineBoc-dehydroalanine methyl ester[Ir(ppy)₂(dtbbpy)]PF₆, Hantzsch ester, aq. DMSOProtected 2-chloro-4-pyridylalanine80% nih.govrsc.org
2-bromopyridineUgi-derived dehydroalanineIr-photocatalyst, Hantzsch esterβ-pyridyl α-amino amide89% arkat-usa.org

Precursor Synthesis and Regioselective Functionalization of Pyridine Rings

The synthesis of the target molecule is critically dependent on the availability of appropriately functionalized pyridine precursors. The inherent electron-deficient nature of the pyridine ring presents unique challenges for its regioselective functionalization. beilstein-journals.org

The synthesis of halogenated pyridines, such as 2-chloro-5-iodopyridine or 2-chloro-5-bromopyridine, is a key first step. Various methods exist for the preparation of functionalized pyridines. One approach involves the construction of the pyridine ring itself from acyclic precursors. For example, a hetero-Diels-Alder reaction followed by a Knoevenagel-Stobbe process can be used to form the core pyridine structure, which can then be halogenated. acs.org Another patented method describes the synthesis of 2-amino-5-halopyridines starting from 4-cyano-1-butyne (B11455) and a halogen, which could then be further modified. google.com

For modifying an existing pyridine ring, directed ortho-metalation is a powerful tool. For instance, the functionalization of 2-chloroisonicotinic acid at the 5-position can be achieved through directed lithiation using a strong base like lithium tetramethylpiperidine (B8510282) (LiTMP), followed by quenching with an electrophile. mdpi.com This allows for the precise introduction of substituents at a specific position relative to existing groups.

The chloro-substituent at the C2 position of the pyridine ring is a key feature of the target molecule. Its installation and manipulation require careful strategic planning. As mentioned, one of the most elegant strategies for manipulation is to leverage the differential reactivity of various halogens. In a 2-chloro-5-iodopyridine precursor, the C-I bond is significantly weaker and more reactive than the C-Cl bond under photoredox conditions, allowing for selective radical formation at the C5 position while the C2 chlorine remains untouched. nih.govrsc.org

Similarly, in palladium-catalyzed cross-coupling reactions, the choice of catalyst and conditions can be tuned to favor the reaction at one halogen over another. The synthesis of floyocidin B, for example, involved extensive investigation into the regioselective functionalization of 2-chloropyridines, exploring strategies based on directed lithiation and halogen-metal exchange on various di- and tri-halogenated pyridines. mdpi.com These studies underscore the importance of selecting the correct precursor and reaction conditions to control the site of functionalization and preserve the essential chloro-substituent.

Protecting Group Chemistry in the Synthesis of this compound

Protecting groups are indispensable tools in the synthesis of complex molecules like amino acids, preventing unwanted side reactions at reactive functional groups. organic-chemistry.orglibretexts.org In the target molecule, the amino group is protected by a tert-butoxycarbonyl (BOC) group.

The BOC group is one of the most widely used amine protecting groups in peptide synthesis. tcichemicals.com It is typically installed by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. nih.gov The BOC group provides robust protection under a variety of conditions, including basic hydrolysis and catalytic hydrogenolysis, yet it can be readily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). tcichemicals.comfiveable.me

This specific lability is a key feature of its utility, enabling orthogonal protection strategies. organic-chemistry.org For example, in a molecule containing both a BOC-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively removed with a base (like piperidine) while the BOC group remains intact, and vice-versa. fiveable.me In the context of synthesizing this compound, the starting amino acid scaffold (such as serine or dehydroalanine) is often protected with the BOC group prior to the key C-C bond-forming reactions. rsc.orgresearchgate.net

Protecting GroupAbbreviationInstallation ReagentCleavage ConditionsOrthogonal ToReference
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Strong acid (e.g., TFA, HCl)Fmoc, Cbz tcichemicals.comfiveable.me
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, Fmoc-ClBase (e.g., piperidine)Boc, Cbz tcichemicals.comfiveable.me
BenzyloxycarbonylCbzBenzyl (B1604629) chloroformateCatalytic Hydrogenolysis (H₂, Pd/C), HBr/AcOHBoc, Fmoc fiveable.me

N-α-Protection Strategies with Boc and other Protecting Groups

The protection of the α-amino group is a fundamental step in amino acid chemistry and peptide synthesis to prevent polymerization and control reactivity. nih.gov For (S)-2-Chloro-5-pyridylalanine, the tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group.

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, under basic conditions. scispace.com This protection strategy is favored for its stability under a wide range of reaction conditions, including those used for ester hydrolysis, but its facile removal under acidic conditions. rsc.orgiris-biotech.de A typical deprotection method involves treatment with strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (B109758) (CH₂Cl₂). rsc.orgdtu.dk

Protecting GroupAbbreviationCommon Reagent for IntroductionCommon Reagent for CleavageKey Feature
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Trifluoroacetic Acid (TFA)Acid-labile
FluorenylmethyloxycarbonylFmocFmoc-OSu or Fmoc-ClPiperidine in DMFBase-labile

Carboxylic Acid Protection and Deprotection Regimes

Protecting the carboxylic acid moiety, typically as an ester, is crucial to prevent its reaction with activated species during coupling reactions. Methyl or ethyl esters are common choices due to their relative stability and established deprotection protocols. rsc.org

For instance, in a synthesis starting from Boc-Ser-OMe, the methyl ester protects the C-terminus. rsc.org This ester is stable during the deprotection of the Boc group with TFA, demonstrating the orthogonality of these protecting groups. rsc.org The ester can be selectively cleaved at the end of the synthesis or when the free carboxylic acid is required. The most common method for ester hydrolysis is saponification, which involves treating the ester with a base like lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (B95107) (THF) or methanol. rsc.orgnih.gov

However, the synthesis of complex molecules can present challenges. In some cases, standard ester protecting groups may prove unsuitable due to reactivity issues with other reagents in the synthetic sequence. rsc.org An alternative, though more complex, strategy involves reducing the carboxylic acid to a primary alcohol, protecting it with a silyl (B83357) group like tert-butyldimethylsilyl (TBDMS), and then re-oxidizing the alcohol back to the carboxylic acid at a later stage. rsc.org This highlights the need for careful planning of the protection and deprotection regimes based on the specific chemistry involved.

Protecting GroupCommon Formation MethodCommon Deprotection MethodCompatibility
Methyl Ester (-OMe)Fischer esterification (MeOH, acid catalyst)Saponification (e.g., LiOH, H₂O/THF)Stable to acidic Boc deprotection (TFA)
Ethyl Ester (-OEt)Fischer esterification (EtOH, acid catalyst)Saponification (e.g., NaOH, H₂O/EtOH)Stable to acidic Boc deprotection (TFA)
Benzyl Ester (-OBzl)Reaction with benzyl alcoholHydrogenolysis (H₂, Pd/C) or strong acid (HF)Offers alternative, non-hydrolytic deprotection
tert-Butyl Ester (-OtBu)Reaction with isobutyleneAcidolysis (e.g., TFA)Cleaved under similar conditions as Boc group

Control and Analysis of Enantiomeric Purity in Synthesis

Ensuring the stereochemical integrity of this compound throughout the synthesis is paramount, as the biological activity of chiral molecules is often enantiomer-dependent. Control of enantiomeric purity is typically achieved by starting with an enantiomerically pure material, such as (S)-alanine or (S)-serine, and ensuring that subsequent reaction steps proceed without racemization. psu.eduorgsyn.org Biocatalytic methods, using enzymes like phenylalanine ammonia lyase, have also been developed to produce enantiomerically pure L-pyridylalanine analogues with perfect enantiopurity (>99% ee). researchgate.net

Methodological Approaches for Enantiomeric Excess (ee) Determination

The quantitative measurement of enantiomeric excess (ee), a measure of optical purity, is a critical component of quality control in asymmetric synthesis. heraldopenaccess.us A variety of analytical techniques are available for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric purity of chiral compounds. heraldopenaccess.us This technique involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. uma.esnih.gov

Chiral Columns: Commercially available columns, such as those based on amylose (B160209) (e.g., ChiralPak AD-H) or cellulose (B213188) derivatives immobilized on a silica (B1680970) support, are highly effective for resolving enantiomers of amino acid derivatives. nih.govresearchgate.net

Detection: Standard detectors like UV or fluorescence are commonly used. heraldopenaccess.usuma.es For enhanced specificity, chiroptical detectors such as circular dichroism (CD) can be employed. heraldopenaccess.usnih.gov

Gas Chromatography (GC) , particularly comprehensive two-dimensional GC (GC×GC), offers very high resolution and sensitivity. nih.gov For amino acids, this method requires prior derivatization to increase their volatility, for example, by converting them into N-trifluoroacetyl-O-methyl esters. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a rapid method for ee determination without the need for chromatographic separation. acs.orgrsc.org This is achieved by adding a chiral solvating agent (CSA), such as an enantiomerically pure BINOL derivative, to the NMR sample. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which results in separate, distinguishable signals in the ¹H or ¹⁹F NMR spectrum. The ratio of the integrals of these signals corresponds directly to the enantiomeric ratio. rsc.org

Other Methods:

Mass Spectrometry (MS): Chiral differentiation can be achieved in the gas phase by observing the differential reaction rates of protonated complexes of the amino acid enantiomers with a chiral selector like β-cyclodextrin. ucdavis.edu

UV-Vis Spectroscopy: Competitive binding assays using a chiral metal complex can be designed to determine both the concentration and enantiomeric composition of chiral substrates through changes in the UV-vis spectrum. acs.org

Analytical MethodPrincipleSample PreparationKey Advantages
Chiral HPLC Differential interaction with a chiral stationary phase.Dissolution in mobile phase.Widely applicable, reliable, quantitative. uma.esnih.gov
Chiral GC Separation of volatile derivatives on a chiral column.Chemical derivatization required.High resolution and sensitivity. nih.gov
NMR Spectroscopy Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA).Simple mixing of analyte and CSA in NMR solvent.Rapid, no separation needed. acs.orgrsc.org
Mass Spectrometry Different gas-phase reactivity of diastereomeric complexes.Formation of complexes using electrospray ionization.High sensitivity, provides structural information. ucdavis.edu

Reactivity Profile of the 2-Chloro-5-pyridyl Moiety

The 2-chloro-5-pyridyl group is an electron-deficient heteroaromatic system, a characteristic that governs its reactivity. The electronegative nitrogen atom and the chloro substituent significantly influence the electron distribution within the pyridine ring, rendering it susceptible to specific types of chemical modifications.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Ring

The pyridine ring in 2-chloropyridine (B119429) derivatives is activated towards nucleophilic aromatic substitution (SNAr). thieme-connect.comyoutube.com This reactivity is enhanced by the presence of the chlorine atom, which acts as a leaving group. A variety of nucleophiles can displace the chloride, allowing for the introduction of diverse functional groups at the 2-position of the pyridine ring.

Common nucleophiles used in SNAr reactions with 2-chloropyridines include amines, thiols, and alkoxides. For instance, the amination of 2-chloropyridines can be achieved under uncatalyzed, high-temperature conditions in a flow reactor, yielding 2-aminopyridines. thieme-connect.comthieme-connect.com The reaction proceeds through a Meisenheimer complex, a key intermediate in SNAr reactions. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions with 2-Chloropyridine Derivatives

NucleophileProductConditionsReference
Secondary Amines2-AminopyridinesNMP, up to 300 °C, flow reactor thieme-connect.comthieme-connect.com
GlutathioneGlutathione ConjugatesRat liver microsomes researchgate.net
Piperidine2-Piperidinylpyridine60 °C, 8 kbar, 4 days or 100 °C, 2 days, DMSO thieme-connect.com

Cross-Coupling Reactions at the Chlorine Atom for Further Functionalization

The chlorine atom on the pyridine ring serves as a handle for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive functionalization of the pyridine core.

Suzuki-Miyaura Coupling: This reaction pairs the 2-chloropyridine with a boronic acid or ester in the presence of a palladium or nickel catalyst to form a biaryl structure. nih.govresearchgate.net While challenging for 2-pyridyl substrates, nickel-based catalyst systems have shown success. nih.govresearchgate.net

Negishi Coupling: Organozinc reagents can be coupled with 2-chloropyridines using a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to produce substituted bipyridines. organic-chemistry.org This method is effective for both 2-bromo- and the less reactive 2-chloropyridines. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling 2-chloropyridines with amines. It offers an alternative to traditional SNAr reactions for synthesizing 2-aminopyridines.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with the 2-chloropyridine in the presence of a palladium catalyst and a copper co-catalyst, leading to the formation of 2-alkynylpyridines.

Stille Coupling: Organotin reagents can be coupled with 2-chloropyridines using a palladium catalyst.

Cobalt-Catalyzed Cross-Coupling: Cobalt catalysts can be used for the cross-coupling of 2-chloropyridines with Grignard reagents to form C-C bonds. oup.com

Table 2: Overview of Cross-Coupling Reactions on 2-Chloropyridines

Reaction NameCoupling PartnerCatalyst SystemProduct TypeReference
Suzuki-MiyauraBoronic acids/estersNickel or PalladiumBiaryls nih.govresearchgate.net
NegishiOrganozinc reagentsPalladiumSubstituted bipyridines organic-chemistry.org
Buchwald-HartwigAminesPalladium2-Aminopyridines
SonogashiraTerminal alkynesPalladium/Copper2-Alkynylpyridines
StilleOrganotin reagentsPalladiumAlkylated/Arylated pyridines nih.gov
Cobalt-CatalyzedGrignard reagentsCobaltAlkylated/Arylated pyridines oup.com

Coordination Chemistry of the Pyridine Nitrogen in Derivatization

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a ligand, coordinating to transition metals. researchgate.netnih.gov This coordination can significantly influence the reactivity of the entire molecule during derivatization reactions. nih.govuniovi.es The basicity of the pyridine nitrogen, which can be tuned by substituents on the ring, affects its coordination properties. nih.govacs.org

In the context of catalysis, the pyridine moiety can coordinate to the metal center of a catalyst, potentially altering its activity and selectivity. nih.govuniovi.es For instance, in palladium-catalyzed reactions, the coordination of the pyridine nitrogen to the palladium center can impact the efficiency of cross-coupling processes. nih.gov This interaction can either be beneficial, leading to enhanced catalytic performance, or detrimental, causing catalyst inhibition.

Transformations Involving the Protected Alanine (B10760859) Backbone

The (S)-BOC-alanine portion of the molecule provides another site for chemical modification, primarily centered around the protected amine and the carboxylic acid group.

Amide Bond Formation in Peptide Synthesis Contexts

The primary amine of the alanine backbone is protected by a tert-butyloxycarbonyl (BOC) group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comiris-biotech.de This allows for the selective deprotection of the amine and subsequent participation in amide bond formation, a key step in peptide synthesis. masterorganicchemistry.comrsc.orguantwerpen.be

The carboxylic acid group can be activated using various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), to facilitate the formation of a peptide bond with the free amine of another amino acid or amine-containing molecule. masterorganicchemistry.com The BOC group prevents unwanted self-coupling of the amino acid during this process. youtube.com

Chemical Modifications of the Carboxyl Group

The carboxylic acid functional group of this compound can undergo a variety of chemical transformations to generate a diverse array of derivatives. These modifications expand the synthetic utility of the parent compound beyond peptide synthesis.

Common modifications include:

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions or using esterification agents. This can be useful for modifying the solubility and pharmacokinetic properties of the molecule.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This introduces a new functional group for further derivatization.

Amide Formation: As mentioned previously, the carboxylic acid can be coupled with a wide range of amines to form amides.

Conversion to Acid Chlorides: The carboxylic acid can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acid chloride is a highly reactive intermediate that can be used to form esters, amides, and other acyl derivatives.

These transformations of the carboxyl group, in conjunction with the reactivity of the 2-chloro-5-pyridyl moiety, provide a rich platform for the synthesis of complex molecules with potential applications in various fields of chemical research.

Exploration of this compound as a Precursor to Novel Heterocyclic Amino Acids

The this compound scaffold is a valuable starting material for creating more complex and functionally diverse amino acids. The reactivity of the 2-chloropyridine unit is the cornerstone of its utility, enabling transformations through several major chemical pathways, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and ring transformation reactions. These methods allow for the introduction of new functional groups or the construction of entirely new ring systems attached to the alanine backbone.

Research into the derivatization of similar chloropyridine systems indicates that the chloro-substituent can be selectively targeted. For instance, in dihalogenated pyridines containing both chloro and iodo groups, reactions can be directed to the more reactive iodo-substituent while preserving the chloro group for subsequent modifications. nih.govrsc.org This differential reactivity is key to a modular approach in synthesizing complex heterocyclic amino acids.

Derivatization Pathways and Research Findings

The transformation of this compound into new heterocyclic structures can be broadly categorized based on the reaction mechanism employed.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen atom activates the C-2 position, where the chlorine atom is located, for nucleophilic attack. This pathway is a straightforward method for introducing a variety of substituents. Studies on 2-chloropyridine show its reactivity with N- and O-nucleophiles. For example, 2-chloropyridine reacts with amines like N-methylethanolamine in SNAr reactions, which are fundamental in the synthesis of pharmaceutical compounds. beilstein-journals.org This suggests that the 2-chloro position of the pyridylalanine derivative can be readily substituted by various amines, thiols, or alkoxides to generate a library of new amino acid derivatives with diverse side chains. Lewis acids can also be employed to catalyze such substitutions. bath.ac.uk

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides powerful tools in the form of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). These reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds. Research has demonstrated that 2-chloropyridine can successfully undergo Suzuki-Miyaura coupling with arylboronic acids to form 2-arylpyridines. researchgate.net Applying this to this compound would enable the synthesis of a wide range of biaryl amino acids, where a new aryl or heteroaryl ring is attached directly to the pyridine ring at the C-2 position. This methodology is central to creating amino acids with extended aromatic systems.

Ring Transformation and Cyclization: More advanced derivatizations involve the transformation of the pyridine ring itself or the use of its substituents to form new fused or linked heterocyclic systems. A notable example is the derivatization of the pyridine ring to include a cyano group, creating cyanopyridylalanine. This modified amino acid can then participate in spontaneous, catalyst-free cyclization reactions with an N-terminal cysteine residue under physiological conditions to form stable macrocyclic peptides. researchgate.net This "nitrile-aminothiol click reaction" showcases a sophisticated use of a pyridylalanine derivative as a precursor to a complex, constrained heterocyclic scaffold. researchgate.net Furthermore, reactions on the parent 2-chloropyridine molecule using carbenes have been shown to yield pyrrole-2-carboxaldehyde, indicating the feasibility of rearranging the pyridine ring into a five-membered heterocycle. chempanda.com

The following table summarizes the potential derivatization pathways for this compound based on established reactivity of the 2-chloropyridine core.

Table 1: Potential Derivatization Pathways for this compound

Reaction TypeTypical ReagentsPotential Product / Resulting Heterocyclic SystemReference for Core Reaction
Nucleophilic Aromatic Substitution (SNAr)Amines (R-NH2), Alkoxides (R-O⁻), Thiols (R-S⁻)2-Amino/Alkoxy/Thio-pyridylalanine derivatives beilstein-journals.orgbath.ac.uk
Suzuki-Miyaura CouplingArylboronic acids (Ar-B(OH)2), Pd catalyst, Base2-Aryl-pyridylalanine derivatives (Biaryl amino acids) researchgate.net
Buchwald-Hartwig AminationAmines (R2NH), Pd catalyst, Base2-Amino-pyridylalanine derivatives thieme-connect.com
Intramolecular Cyclization (Post-modification)Modification to 2-cyanopyridine, followed by reaction with N-terminal CysteineMacrocyclic Thiazine-fused Pyridylalanine researchgate.net
Ring TransformationCarbene addition (e.g., from chloroform/base)Pyrrole-containing amino acids chempanda.com

These pathways underscore the utility of this compound as a foundational element for generating novel amino acids. The ability to perform selective chemical modifications on the heterocyclic side chain allows for the systematic design and synthesis of non-proteinogenic amino acids with tailored properties for applications in peptide chemistry, drug discovery, and materials science.

Strategic Applications in Chemical Biology and Drug Discovery Research

Design and Synthesis of Advanced Peptide and Peptidomimetic Architectures

The incorporation of non-canonical amino acids into peptides is a proven strategy for developing peptidomimetics with enhanced pharmacological properties compared to their natural counterparts. nih.govnih.gov (S)-BOC-2-Chloro-5-pyridylalanine is particularly valuable in this context, serving as a key component in "synthetic mutagenesis" to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. nih.govnih.gov

The synthesis of peptides containing this residue is typically achieved through standard solid-phase peptide synthesis (SPPS), where the BOC (tert-butyloxycarbonyl) group serves as a temporary protecting group for the α-amine, allowing for sequential coupling of amino acids to a solid support. researchgate.netgoogle.com The building block itself can be synthesized through various organic chemistry methods, including palladium-catalyzed cross-coupling reactions that link a serine-derived precursor with a suitable halopyridine. psu.edursc.org This approach offers a reliable route to enantiomerically pure pyridylalanine derivatives for subsequent incorporation into peptide chains. psu.edu

Influence of the 2-Chloro-5-pyridylalanine Moiety on Peptide Conformation and Stability

The introduction of the 2-Chloro-5-pyridylalanine moiety into a peptide sequence exerts a profound influence on its three-dimensional structure and its resilience to degradation. Peptidomimetics are designed to mimic the essential structural elements of natural peptides while overcoming their drawbacks, such as enzymatic susceptibility. nih.gov The unique physicochemical properties of the 2-chloro-5-pyridyl side chain contribute significantly to achieving these goals.

The pyridine (B92270) ring introduces a rigid, aromatic element that can constrain the conformational flexibility of the peptide backbone. pnas.org This restriction can favor specific secondary structures, such as β-turns or helical folds, which may be essential for high-affinity receptor binding. pnas.orgethernet.edu.et Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system can participate in π-stacking interactions, further stabilizing the desired conformation.

The chlorine atom provides steric bulk and alters the electronic properties of the pyridine ring. This substitution can shield adjacent peptide bonds from the action of proteolytic enzymes, thereby enhancing the peptide's metabolic stability and prolonging its in vivo half-life. nih.govresearchgate.net

Structural FeatureInfluence on Peptide PropertiesPrimary Effect
Pyridine RingIntroduces rigidity and potential for π-stacking interactions.Conformational Constraint
Pyridine NitrogenActs as a hydrogen bond acceptor.Stabilization of Secondary Structures
2-Chloro SubstituentProvides steric hindrance and modifies electronic character.Enhanced Proteolytic Stability
Overall MoietyCreates a more defined and stable three-dimensional structure.Improved Pharmacokinetic Profile

Development of Modified Peptides for Receptor Interaction Studies

Peptides modified with (S)-2-Chloro-5-pyridylalanine are valuable tools for studying and modulating receptor-ligand interactions. The specific orientation and electronic nature of the pyridyl side chain can be engineered to optimize binding affinity and selectivity for a target receptor. For example, the installation of 3-pyridylalanine into gonadotropin-releasing hormone (GnRH) antagonists has been shown to be a successful strategy. pnas.orgrsc.org

The pyridine nitrogen can serve as a coordination site for metal ions or as a hydrogen bond acceptor, potentially forming new, beneficial contacts within the receptor's binding pocket. royalsocietypublishing.org The chlorine atom, through its steric and electronic influence, can fine-tune these interactions, potentially displacing water molecules from the binding site or forming specific halogen bonds, leading to increased potency and selectivity. By systematically replacing native amino acids with this analog, researchers can probe the structure-activity relationship (SAR) of a peptide, identifying key interactions that govern its biological function.

Peptide ClassTarget TypePotential Advantage of Pyridylalanine IncorporationRelevant Findings
Hormone Analogs (e.g., GnRH)G-protein Coupled Receptors (GPCRs)Enhanced binding affinity and metabolic stability.Derivatives like 3-pyridylalanine are used in approved drugs. pnas.orgrsc.org
Antimicrobial Peptides (AMPs)Bacterial Membranes / ProteinsImproved stability and retained or enhanced activity.Peptide stapling and unnatural amino acids improve AMP properties. nih.gov
Enzyme InhibitorsProtease or Kinase Active SitesIncreased specificity and potency through novel interactions.α-keto amides derived from modified amino acids show protease inhibitory activity. beilstein-journals.org

Utilization as a Chiral Auxiliary or Ligand in Catalysis Research

Beyond its role in peptidomimetics, the chiral nature of this compound makes it and its derivatives highly valuable in the field of asymmetric catalysis. Chiral pyridine-containing compounds are a well-established class of ligands that can coordinate to a metal center and create a chiral environment, enabling the synthesis of one enantiomer of a product in preference to the other. chim.itdiva-portal.org

Ligands derived from (S)-2-Chloro-5-pyridylalanine can be employed in a variety of metal-catalyzed reactions. The pyridine nitrogen serves as an effective Lewis basic site for coordination to transition metals such as palladium, rhodium, iridium, or copper. royalsocietypublishing.orgchim.it The stereocenter inherited from the alanine (B10760859) backbone directs the stereochemical outcome of the reaction. The 2-chloro substituent influences the electronic properties of the pyridine ring, which can modulate the reactivity and selectivity of the catalyst. diva-portal.org This allows for the fine-tuning of the ligand to optimize performance in specific transformations, such as asymmetric hydrogenations, cross-couplings, and cycloadditions. chim.itrsc.org

Catalytic ApplicationTypical Metal CenterRole of the Pyridylalanine Ligand
Asymmetric HydrogenationRhodium (Rh), Iridium (Ir)Induces enantioselectivity in the reduction of prochiral olefins or ketones.
Asymmetric Allylic AlkylationPalladium (Pd)Controls the stereochemistry of nucleophilic attack on a π-allyl intermediate.
Asymmetric Cross-CouplingPalladium (Pd), Nickel (Ni)Enables the enantioselective formation of C-C bonds.
Asymmetric Addition ReactionsZinc (Zn), Copper (Cu)Directs the facial selectivity of nucleophilic addition to aldehydes or imines.

Development of Chemical Probes and Tools for Biological Research

A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study its function in complex biological systems. promega.co.uk this compound serves as an excellent starting point for the construction of sophisticated chemical probes.

The core structure can be elaborated to incorporate additional functionalities. For instance, the pyridylalanine-containing peptide or molecule can be appended with a reporter tag, such as a fluorophore or a biotin (B1667282) handle, to enable visualization or affinity purification of the target protein. nih.gov Alternatively, a reactive "warhead" group can be attached, creating an activity-based probe (ABP) that covalently labels the active site of a target enzyme, providing a direct readout of its catalytic activity in a cellular context. mdpi.com The specificity of the probe is driven by the molecular recognition of the pyridylalanine-containing scaffold by the target protein, making it a powerful tool for target validation and studying biological pathways. promega.co.uk

Probe ComponentFunctionExample
Recognition ScaffoldBinds selectively to the biological target of interest.A peptide sequence containing (S)-2-Chloro-5-pyridylalanine.
Reporter Tag (Optional)Enables detection and/or isolation of the probe-target complex.Fluorescein, Rhodamine, Biotin.
Reactive Group (Optional)Forms a covalent bond with the target, often for activity profiling.Diazirine (for photo-affinity labeling), fluorophosphonate. mdpi.com

Future Perspectives and Emerging Research Directions

Innovation in Green Chemistry Approaches for (S)-BOC-2-Chloro-5-pyridylalanine Synthesis

The multi-step synthesis of complex unnatural amino acids like this compound traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis is geared towards more sustainable and environmentally benign "green" approaches.

Biocatalysis is a particularly promising avenue. While specific enzymes for the synthesis of this compound have not been reported, the broader field of biocatalysis for halogenated and heteroaromatic amino acids provides a strong foundation. nih.govmanchester.ac.uknih.gov Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) have been successfully employed for the synthesis of various L-pyridylalanine analogues from corresponding aldehydes with high enantiopurity. nih.gov Future research could focus on engineering PALs or other ammonia lyases to accept 2-chloro-5-(hydroxymethyl)pyridine or a related precursor.

Furthermore, halogenases are enzymes capable of regioselective C-H halogenation. nih.govresearchgate.net Directed evolution of existing halogenases could yield variants that can specifically chlorinate a pyridylalanine precursor at the C2 position of the pyridine (B92270) ring. This enzymatic approach would offer a highly selective and environmentally friendly alternative to traditional chemical chlorination methods.

Another key area of green chemistry is the use of catalytic methods to form the pyridine ring itself or to introduce substituents. Modern synthetic strategies for substituted pyridines include various cycloaddition and multicomponent reactions, some of which utilize green catalysts and solvents. mdpi.commdpi.com Applying these methods to precursors of the alanine (B10760859) side chain could streamline the synthesis of the pyridylalanine core.

Green Chemistry ApproachPotential Application to this compound SynthesisKey Advantages
Biocatalysis (Enzyme Engineering) Directed evolution of phenylalanine ammonia lyases (PALs) or halogenases.High stereoselectivity and regioselectivity, mild reaction conditions, reduced waste.
Catalytic Pyridine Synthesis Utilizing green catalysts for [3+3] cycloaddition or multicomponent reactions to form the substituted pyridine ring.Atom economy, potential for recyclable catalysts, avoidance of stoichiometric reagents.

Expanding the Scope of Derivatization for Enhanced Functionality

The chloro and pyridyl functionalities of this compound are ripe for a wide range of chemical modifications to enhance its utility. The chlorine atom can be displaced through various nucleophilic substitution reactions, allowing for the introduction of a diverse array of functional groups. This could include amines, thiols, azides, and alkynes, which can then be used for bioconjugation or to modulate the electronic properties of the pyridine ring.

The pyridine nitrogen itself offers a handle for derivatization. A recent study demonstrated the chemoselective N-alkylation of pyridylalanine residues within peptides, both in solution and on solid phase. nih.gov This approach, termed NAP (N-alkylation of pyridylalanine), creates stable N-alkylated conjugates and can be used for dual labeling in conjunction with other reactive handles like cysteine. Applying this to this compound could enable the development of novel peptide conjugates with tailored properties.

Furthermore, C-H functionalization is a powerful tool for the direct derivatization of aromatic systems. acs.org While challenging on an electron-deficient ring like chloropyridine, advances in catalysis could enable the direct introduction of substituents onto the pyridine ring of this compound, bypassing the need for pre-functionalized starting materials.

Derivatization StrategyPotential Functional Groups IntroducedResulting Applications
Nucleophilic Aromatic Substitution Amines, thiols, azides, alkynesBioconjugation ("click" chemistry), modulation of electronic properties, introduction of new binding motifs.
N-Alkylation of Pyridine Alkyl chains, fluorescent labels, targeting ligandsPeptide-drug conjugates, imaging agents, dual-functionalized peptides.
C-H Functionalization Aryl groups, alkyl groups, other carbon-based substituentsFine-tuning of steric and electronic properties, creation of novel side-chain architectures.

Integration of this compound into Macrocyclic and Constrained Peptide Systems

Macrocyclic and constrained peptides are of significant interest in drug discovery due to their enhanced stability, binding affinity, and cell permeability compared to their linear counterparts. The incorporation of unnatural amino acids like this compound can introduce specific conformational constraints and new interaction points.

The pyridyl side chain can act as a hydrophilic and aromatic element, potentially improving the solubility and biophysical properties of peptides. nih.gov The chloro substituent can be used as a handle for intramolecular cyclization through reactions with other side chains, such as cysteine or lysine, to form stable macrocycles.

Moreover, the unique geometry of the pyridylalanine side chain can be exploited to induce specific secondary structures in peptides. The ability to derivatize both the chloro and pyridyl positions provides a platform for creating complex, multi-functional macrocyclic systems with tailored therapeutic properties.

High-Throughput Synthesis and Screening Applications

The discovery of novel bioactive peptides and peptidomimetics is often accelerated by high-throughput synthesis and screening of large compound libraries. The "one-bead one-compound" (OBOC) method is a well-established technique for creating vast libraries of peptides. nih.gov this compound, once appropriately protected for solid-phase peptide synthesis (e.g., as the Fmoc-protected derivative), can be incorporated into OBOC libraries to expand their chemical diversity.

The development of ribosomal synthesis methods for incorporating unnatural amino acids into peptides is another exciting frontier. 155.52.206acs.org By engineering aminoacyl-tRNA synthetases and tRNAs, it may be possible to incorporate this compound or a deprotected version into peptides in a programmable manner using an mRNA template. This would enable the creation of massive peptide libraries for in vitro selection techniques like mRNA display.

Furthermore, the derivatization strategies discussed in section 6.2 can be adapted for high-throughput formats. For example, a library of peptides containing this compound could be treated with a panel of nucleophiles to generate a diverse set of derivatized peptides for screening against a biological target.

High-Throughput TechnologyApplication with this compoundPotential Outcome
One-Bead One-Compound (OBOC) Libraries Incorporation as a building block in solid-phase peptide synthesis.Rapid generation of large, diverse peptide libraries for screening.
Ribosomal Synthesis Engineering of orthogonal translation systems for its incorporation.Creation of massive peptide libraries for in vitro selection and evolution.
High-Throughput Derivatization Parallel reaction of a peptide library containing the amino acid with a diverse set of reagents.Rapid exploration of structure-activity relationships and optimization of lead compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-BOC-2-Chloro-5-pyridylalanine, and how can researchers optimize reaction conditions for high enantiomeric purity?

  • Methodological Answer : The synthesis typically involves introducing the BOC (tert-butoxycarbonyl) protecting group to the amine moiety of 2-chloro-5-pyridylalanine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Chlorination at the 2-position of the pyridine ring can be achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS). Enantiomeric purity is ensured by chiral HPLC or polarimetry, with optimization of reaction pH (6.5–7.5) and temperature (0–4°C) to minimize racemization .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze 1^1H and 13^{13}C NMR spectra to confirm the BOC group (δ ~1.4 ppm for tert-butyl protons) and pyridyl/chlorine substitution patterns.
  • HPLC/MS : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~300) and detect impurities (<2% threshold) .
  • Elemental Analysis : Validate empirical formula (C₁₃H₁₆ClN₂O₄) with ≤0.3% deviation .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the reactivity and stability of this compound in peptide coupling reactions, and what are the limitations of such computational models?

  • Methodological Answer :

  • DFT Workflow : Use hybrid functionals (e.g., B3LYP) to calculate Gibbs free energy changes during peptide bond formation. Optimize geometries at the 6-31G(d,p) basis set and validate with experimental activation energies .
  • Limitations : DFT may underestimate steric effects from the BOC group or solvent interactions. Cross-validate with empirical kinetics (e.g., monitoring coupling efficiency via LC-MS) .

Q. What experimental strategies can resolve contradictions between theoretical predictions and empirical data regarding the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled Degradation Studies : Incubate the compound at pH 2–12 (37°C, 24h) and quantify decomposition via UV-Vis (λ = 260 nm for pyridyl absorption). Compare with DFT-predicted hydrolysis pathways .
  • Contradiction Analysis : If discrepancies arise (e.g., unexpected stability at low pH), perform isotopic labeling (13^{13}C-NMR) to track bond cleavage sites and revise computational models to include solvation effects .

Q. How can researchers ensure chiral integrity during solid-phase peptide synthesis (SPPS) using this compound, and what analytical techniques are critical for detecting epimerization?

  • Methodological Answer :

  • SPPS Protocol : Use low-deprotection reagents (e.g., 20% piperidine in DMF) and minimize coupling times (<1h) to reduce racemization. Monitor Fmoc removal efficiency via UV absorption (301 nm) .
  • Chiral Analysis : Employ Marfey’s reagent for post-synthesis derivatization followed by LC-MS to detect D/L-isomer contamination (<1%) .

Data Management & Reporting Guidelines

Q. What criteria should researchers follow when reporting experimental data for this compound to ensure reproducibility?

  • Methodological Answer :

  • Documentation : Include detailed synthesis parameters (solvent ratios, catalyst loadings), purity metrics (HPLC traces, elemental analysis), and spectral raw data in supplementary materials .
  • Ethical Reporting : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame research objectives and avoid selective data omission .

Q. How can longitudinal stability studies be designed to assess the shelf-life of this compound in different storage conditions?

  • Methodological Answer :

  • Study Design : Store aliquots at -20°C, 4°C, and 25°C (under N₂ atmosphere) for 0–12 months. Assess degradation monthly via HPLC and compare Arrhenius-predicted vs. observed rates .
  • Statistical Analysis : Use ANOVA to determine significance of temperature/pH effects on stability (p < 0.05 threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.